molecular formula C21H26N2O3 B10890456 1-[4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone

1-[4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone

Cat. No.: B10890456
M. Wt: 354.4 g/mol
InChI Key: NMSWTVDSVSOVPS-UHFFFAOYSA-N
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Description

1-[4-(2,4-Dimethoxybenzyl)piperazino]-2-phenyl-1-ethanone is a complex organic compound that features a piperazine ring substituted with a 2,4-dimethoxybenzyl group and a phenyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,4-dimethoxybenzyl)piperazino]-2-phenyl-1-ethanone typically involves the following steps:

    Formation of Piperazine Derivative: The piperazine ring is first substituted with a 2,4-dimethoxybenzyl group. This can be achieved through a nucleophilic substitution reaction where the piperazine reacts with 2,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide.

    Coupling with Phenyl Ethanone: The substituted piperazine is then coupled with phenyl ethanone through a condensation reaction. This step often requires a catalyst such as palladium and conditions like elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,4-Dimethoxybenzyl)piperazino]-2-phenyl-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nitrating agents, sulfonating agents, often in the presence of catalysts like iron or aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the aromatic rings.

Scientific Research Applications

1-[4-(2,4-Dimethoxybenzyl)piperazino]-2-phenyl-1-ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting neurological receptors and pathways.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including adrenergic receptors.

    Industrial Chemistry: It is used as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(2,4-dimethoxybenzyl)piperazino]-2-phenyl-1-ethanone involves its interaction with specific molecular targets such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing physiological responses. This interaction can affect pathways related to neurotransmission, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2,4-Dimethoxybenzyl)piperazino]pyrimidine
  • N-(3,4-Dimethoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Uniqueness

1-[4-(2,4-Dimethoxybenzyl)piperazino]-2-phenyl-1-ethanone is unique due to its specific substitution pattern and the presence of both piperazine and phenyl ethanone moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

1-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone

InChI

InChI=1S/C21H26N2O3/c1-25-19-9-8-18(20(15-19)26-2)16-22-10-12-23(13-11-22)21(24)14-17-6-4-3-5-7-17/h3-9,15H,10-14,16H2,1-2H3

InChI Key

NMSWTVDSVSOVPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3)OC

Origin of Product

United States

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